molecular formula C9H8ClFO3 B6296425 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2179038-34-5

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde

Cat. No. B6296425
CAS RN: 2179038-34-5
M. Wt: 218.61 g/mol
InChI Key: CZMPZDIROMVKAQ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is a derivative of benzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde consists of a benzene ring substituted with a chloro group, a fluoro group, and a methoxymethoxy group . The InChI code for this compound is 1S/C9H8ClFO4/c1-14-4-15-8-6 (10)2-5 (9 (12)13)3-7 (8)11/h2-3H,4H2,1H3, (H,12,13) .

Scientific Research Applications

Organic Chemistry Building Block

This compound can serve as an organic building block in various chemical reactions . Its unique structure and functional groups make it a versatile component in the synthesis of more complex molecules.

Synthesis of Hydroxyphenylnaphthols

It might be used in the preparation of hydroxyphenylnaphthols . These compounds are known to inhibit 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme involved in steroid metabolism.

Suzuki Coupling Reactions

The compound could potentially be used in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.

Synthesis of Amino-trimethoxyphenyl-aryl Thiazoles

It might be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These compounds have been studied for their potential as microtubule inhibitors and potential antitumor agents.

Rhodium Catalyzed Cyanation

The compound could potentially be used in rhodium-catalyzed cyanation reactions . This is a type of reaction that introduces a cyanide group into a molecule, which can be useful in the synthesis of various organic compounds.

Petasis Reaction

It might be used in Petasis reactions . This is a multi-component reaction that allows for the efficient synthesis of amines, which are fundamental building blocks in organic chemistry.

properties

IUPAC Name

3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-5-14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPZDIROMVKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde

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